molecular formula C10H6FNO2 B1285065 7-Fluoroquinoline-3-carboxylic acid CAS No. 734524-15-3

7-Fluoroquinoline-3-carboxylic acid

Cat. No.: B1285065
CAS No.: 734524-15-3
M. Wt: 191.16 g/mol
InChI Key: PXJCGANFXZBADU-UHFFFAOYSA-N
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Description

7-Fluoroquinoline-3-carboxylic acid is a fluorinated derivative of quinoline, characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position of the quinoline ring.

Mechanism of Action

    Target of Action

    The primary targets of 7-Fluoroquinoline-3-carboxylic acid, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

    Mode of Action

    This compound inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork .

    Biochemical Pathways

    The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes, leading to rapid cell death

    Result of Action

    The molecular effect of this compound is the inhibition of bacterial DNA replication, leading to cell death . On a cellular level, this results in the effective eradication of bacterial infections.

Biochemical Analysis

Biochemical Properties

7-Fluoroquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA-gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The compound inhibits these enzymes, leading to the disruption of bacterial DNA processes . Additionally, this compound forms complexes with metal ions, which can further influence its biochemical activity .

Cellular Effects

The effects of this compound on cells are profound. It primarily targets bacterial cells, where it inhibits DNA-gyrase and topoisomerase IV, leading to the cessation of DNA replication and transcription . This inhibition results in the bactericidal activity of the compound. In eukaryotic cells, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. Its effects on eukaryotic cells are less pronounced compared to its antibacterial activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the DNA-gyrase and topoisomerase IV enzymes . This binding prevents the enzymes from performing their essential functions in DNA replication and transcription. The compound’s fluorine atom enhances its binding affinity and specificity for these enzymes. Additionally, the carboxylic acid group plays a crucial role in the compound’s interaction with the active sites of the enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its antibacterial activity over extended periods, although its efficacy may decrease slightly due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as gastrointestinal disturbances, liver damage, and other systemic effects . The threshold for these adverse effects varies depending on the animal model and the specific conditions of the study.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which facilitate its metabolism . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s ability to target DNA-gyrase and topoisomerase IV necessitates its presence in the nucleus, where these enzymes are active . Additionally, post-translational modifications and targeting signals may influence the compound’s localization within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors, followed by the introduction of the fluorine atom. One common method includes the nucleophilic substitution of a halogen atom with a fluoride ion.

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions and fluorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-Fluoroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7-Fluoroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the fluorine atom at the 7th position enhances its biological activity and stability, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

7-fluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJCGANFXZBADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589173
Record name 7-Fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

734524-15-3
Record name 7-Fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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